molecular formula C8H4N4O2 B12830518 6-Nitro-1H-benzo[d]imidazole-1-carbonitrile

6-Nitro-1H-benzo[d]imidazole-1-carbonitrile

Cat. No.: B12830518
M. Wt: 188.14 g/mol
InChI Key: KLHVAPFDIBFMGU-UHFFFAOYSA-N
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Description

6-Nitro-1H-benzo[d]imidazole-1-carbonitrile is a heterocyclic compound that features a benzimidazole core with a nitro group at the 6-position and a cyano group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1H-benzo[d]imidazole-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with cyanogen bromide in the presence of a base, leading to the formation of the desired benzimidazole derivative . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as solvent choice and catalyst selection, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-1H-benzo[d]imidazole-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Nitro-1H-benzo[d]imidazole-1-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 6-Nitro-1H-benzo[d]imidazole-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: 6-Nitro-1H-benzo[d]imidazole-1-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C8H4N4O2

Molecular Weight

188.14 g/mol

IUPAC Name

6-nitrobenzimidazole-1-carbonitrile

InChI

InChI=1S/C8H4N4O2/c9-4-11-5-10-7-2-1-6(12(13)14)3-8(7)11/h1-3,5H

InChI Key

KLHVAPFDIBFMGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(C=N2)C#N

Origin of Product

United States

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